molecular formula C9H17NO2 B7776964 2-(Piperidin-1-yl)butanoic acid

2-(Piperidin-1-yl)butanoic acid

Cat. No. B7776964
M. Wt: 171.24 g/mol
InChI Key: UYTIVCWMUOLDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant and Antinociceptive Activity : Compounds derived from 2-(Piperidin-1-yl)butanoic acid show potential as anticonvulsants. For instance, hybrid molecules combining this compound with ethosuximide, levetiracetam, and lacosamide fragments displayed broad-spectrum anticonvulsant activity in preclinical seizure models. One compound demonstrated significant protective indexes, suggesting a favorable safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2016).

  • Acetylcholinesterase Inhibitors : Piperidine derivatives, including those based on 2-(Piperidin-1-yl)butanoic acid, have been studied for their acetylcholinesterase inhibitory properties. This is particularly relevant in the context of Alzheimer's disease, where such compounds could potentially improve cognitive functions (Sugimoto et al., 1995).

  • Enantiopure Piperidine-Based β-Amino Esters : Research on the enantioselectivities of lipase-catalyzed reactions with 2-piperidylacetic acid derivatives has been conducted. These studies are significant for developing enantiopure compounds in organic synthesis, which are crucial for pharmaceutical applications (Liljeblad et al., 2007).

  • Impurities in Anti-Diabetic Drug Repaglinide : Piperidine derivatives, including those related to 2-(Piperidin-1-yl)butanoic acid, have been identified as impurities in Repaglinide, an anti-diabetic drug. Understanding these impurities is crucial for drug quality control (Kancherla et al., 2018).

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Certain piperidine derivatives exhibit cytotoxicity and inhibit carbonic anhydrase, making them potential candidates for further investigation as drug candidates (Unluer et al., 2016).

  • Antitussive Action : Piperidine derivatives with a cyano group, related to 2-(Piperidin-1-yl)butanoic acid, have been studied for their antitussive (cough suppressant) effects (Haus, 1998).

  • Corrosion Inhibition on Iron : Piperidine derivatives are investigated for their adsorption and corrosion inhibition properties on iron, useful in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8(9(11)12)10-6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTIVCWMUOLDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-1-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.